molecular formula C7H5Cl5 B8306127 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene

Cat. No.: B8306127
M. Wt: 266.4 g/mol
InChI Key: VUSBWOJGUYDBOG-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene is a chlorinated derivative of cyclopentadiene. It is a pale-yellow oil with the molecular formula C7H5Cl5 and a molecular weight of 266.3796 . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene involves the alkylation of hexachlorocyclopentadiene with triethyl phosphite. The process is carried out in a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and air condenser. The reaction mixture is maintained at a temperature between 0° and 10°C during the addition of hexachlorocyclopentadiene to the triethyl phosphite solution. After the addition is complete, the mixture is allowed to warm to room temperature, followed by steam distillation to isolate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce various oxygenated compounds.

Scientific Research Applications

1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorocyclopentadiene: A precursor in the synthesis of 1,2,3,4,5-Pentachloro-5-ethylcyclopentadiene.

    Pentachlorocyclopentadiene: Another chlorinated derivative with similar properties.

    Ethylcyclopentadiene: A non-chlorinated analog with different reactivity.

Uniqueness

This compound is unique due to the presence of both ethyl and multiple chlorine substituents, which confer distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H5Cl5

Molecular Weight

266.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-5-ethylcyclopenta-1,3-diene

InChI

InChI=1S/C7H5Cl5/c1-2-7(12)5(10)3(8)4(9)6(7)11/h2H2,1H3

InChI Key

VUSBWOJGUYDBOG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of triethyl phosphite (182.8 g., 1.1 mole) in 200 ml. of petroleum ether (pentane range) was charged to the equipment of the preceding example, which was immersed into a rock-salt-ice mixture. When the temperature of the solution reached 0°C. hexachlorocyclopentadiene (272.8 g., 1.0 mole), dissolved in 100 ml. of light petroleum ether, was added slowly to the well stirred solution at such a rate that the temperature of the mixture did not exceed +5°C. The addition required 10 hours. The clear, brown solution was poured with good stirring into a 5 liter 3 neck flask containing 2 liters of water and, after 1 hour of stirring, the product was steam distilled. After the separation of the low boiling petroleum ether 1,2,3,4,5-pentachloro-5-ethyl-cyclopentadiene, completely free of any phosphorus compound, distilled over as a pale yellow heavy oil, nD25 1.5398, the infrared spectrum of which matched perfectly that of the previous example. The product weighed 257.0 g., which corresponds to a 96.4% yield.
Quantity
182.8 g
Type
reactant
Reaction Step One
Quantity
272.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
3
Quantity
5 L
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
light petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 272.8 g. (1.0 mole) of hexachlorocyclopentadiene in 300 ml. of petroleum ether (pentane range) was charged to a 2 liter 3 neck flask equipped with stirrer, thermometer, dropping funnel and an exit line protected with a drying tube. The flask was immersed in ice-water and triethyl phosphite (182.8 g., 1.1 mole) was added slowly from the dropping funnel at such a rate that the temperature of the reaction mixture did not exceed +15°C. After the addition was completed (which required 5 hours) the clear, brown solution was, after the stripping of the solvent, fractionated in vacuum through a 20 inch column, filled with glass helices. A lower boiling fraction, 161 g., b.p. 39°C. at 0.4 mm., nD25 1.4253 consisted of pure ethyl phosphorochloridate, Cl(EtO)2PO, which, accordingly, was obtained in 93.4% yield. Then the temperature rose fast in the column and a pale yellow oil distilled over sharply at 50°C. and 0.18 mm. Infrared and elemental analyses indicated that the yellow oil, nD25 1.5394, is pure 1,2,3,4,5-pentachloro-5-ethylcyclopentadiene.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
182.8 g
Type
reactant
Reaction Step Two
Name
ethyl phosphorochloridate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cl(EtO)2PO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
3
Quantity
2 L
Type
solvent
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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